

Synthesis of (4-Bromophenyl) methanesulfonate starting materials

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Compound of Interest

Compound Name: (4-Bromophenyl)
methanesulfonate
CAS No.: 68574-35-6
Cat. No.: B1621078

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Technical Guide: Synthesis of (4-Bromophenyl) Methanesulfonate

Executive Summary

Target Molecule: **(4-Bromophenyl) methanesulfonate** CAS: 1984-28-7 Role: Electrophilic pseudohalide intermediate; Phenol protecting group.

This technical guide details the synthesis of **(4-Bromophenyl) methanesulfonate**, a critical building block in medicinal chemistry. Unlike its sulfone analog (4-Bromophenyl methyl sulfone), this sulfonate ester serves as a versatile electrophile in cross-coupling reactions (Suzuki-Miyaura) and as a robust protecting group for phenols.

The guide presents two distinct protocols: a Standard Laboratory Method utilizing dichloromethane (DCM) for high-throughput discovery, and a Process-Scalable Method utilizing toluene to minimize genotoxic impurity risks and facilitate solvent recovery.

Part 1: Strategic Retrosynthesis & Mechanism

Retrosynthetic Analysis

The most efficient disconnection for aryl mesylates is the esterification of the parent phenol. The synthesis relies on the nucleophilic attack of 4-bromophenol upon methanesulfonyl chloride (MsCl).

- Bond Disconnected: O–S (Sulfonate ester bond)
- Nucleophile: 4-Bromophenol ()
- Electrophile: Methanesulfonyl chloride (MsCl)[1]
- Promoter: Non-nucleophilic base (Triethylamine or Pyridine)

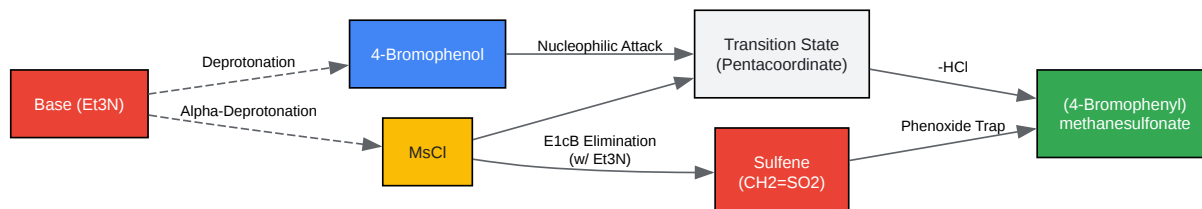
Mechanistic Pathways: The Sulfene Insight

While often taught as a simple

substitution, the reaction mechanism depends heavily on the base used.

- Pathway A (General Base Catalysis): The base deprotonates the phenol, increasing its nucleophilicity for direct attack on the sulfur.
- Pathway B (Sulfene Intermediate): With tertiary amines like Triethylamine (TEA), MsCl undergoes E1cB elimination to form a highly reactive sulfene () intermediate.[2] The phenoxide then traps this intermediate.

Expert Insight: Understanding Pathway B is critical for process safety. Sulfene generation is rapid and exothermic. In scale-up, controlled addition of MsCl at low temperatures is mandatory to prevent thermal runaway and side reactions.



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Figure 1: Dual mechanistic pathways for aryl mesylation. Pathway B (Sulfene) dominates with tertiary amine bases.

Part 2: Critical Raw Materials & Safety

Material Specifications

| Reagent | CAS | Equiv. | Critical Quality Attribute (CQA) |
|--------------------------|----------|-----------|---|
| 4-Bromophenol | 106-41-2 | 1.0 | Purity >98%; Moisture <0.5% (Competes for MsCl) |
| Methanesulfonyl Chloride | 124-63-0 | 1.2 - 1.5 | Lachrymator. Must be clear/colorless. Yellowing indicates hydrolysis. |
| Triethylamine (TEA) | 121-44-8 | 1.5 - 2.0 | Dry/Anhydrous. Water generates MsOH and HCl salts. |
| Dichloromethane (DCM) | 75-09-2 | Solvent | Anhydrous (Stabilized with Amylene). |

Safety & Toxicology (E-E-A-T)

- Methanesulfonyl Chloride (MsCl): Fatal if inhaled.[3][4][5] Causes severe skin burns.[3][4][5] [6][7] Hydrolyzes to HCl and Methanesulfonic acid. Must be handled in a functioning fume

hood.

- Genotoxicity Warning: Mesylate esters (specifically alkyl mesylates like Methyl Methanesulfonate) are potential genotoxins.[8] While aryl mesylates are generally stable, ensure no methanol is present in the reaction or workup, as it can react with residual MsCl to form Methyl Methanesulfonate (MMS), a known mutagen [1].

Part 3: Experimental Protocols

Protocol A: Standard Laboratory Synthesis (DCM/TEA)

Best for: Small scale (1g - 50g), Discovery Chemistry, High Yield.

Step-by-Step Methodology:

- Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Flame-dry the glassware under vacuum and purge with Nitrogen ().
- Charge: Add 4-Bromophenol (10.0 g, 57.8 mmol) and anhydrous DCM (100 mL). Stir until fully dissolved.
- Base Addition: Add Triethylamine (8.8 g, 12.0 mL, 86.7 mmol, 1.5 equiv) in one portion. The solution may darken slightly.
- Cooling: Submerge the flask in an ice/water bath (). Allow to equilibrate for 15 minutes.
- Electrophile Addition: Charge the addition funnel with Methanesulfonyl chloride (7.9 g, 5.4 mL, 69.4 mmol, 1.2 equiv) diluted in minimal DCM (10 mL). Add dropwise over 30 minutes.
 - Control Point: Maintain internal temperature to minimize sulfene polymerization side reactions.

- Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
 - Monitoring: Check TLC (Hexane:EtOAc 4:1). Product
; SM
.
- Quench & Workup:
 - Quench with water (50 mL) or sat.
.[4]
 - Separate the organic layer.[9]
 - Wash organic layer with 1M HCl (2 x 50 mL) to remove excess TEA.
 - Wash with sat.
(50 mL) and Brine (50 mL).
 - Dry over anhydrous
, filter, and concentrate in vacuo.
- Purification: Recrystallize from Hexane/Ethyl Acetate or Ethanol.
 - Yield: Expect 85–95% (White to off-white solid).
 - Melting Point: 60–62°C.

Protocol B: Process-Scalable Synthesis (Toluene/Biphasic)

Best for: Scale-up (>100g), Green Chemistry, Safety.

Using Toluene allows for easier solvent recovery and avoids chlorinated waste.

- Charge: Dissolve 4-Bromophenol (1.0 equiv) in Toluene (10 vol).
- Base: Add

(2.0 equiv) or use a biphasic system with 20% NaOH and a Phase Transfer Catalyst (TBAB, 5 mol%).
- Addition: Add MsCl (1.2 equiv) slowly at

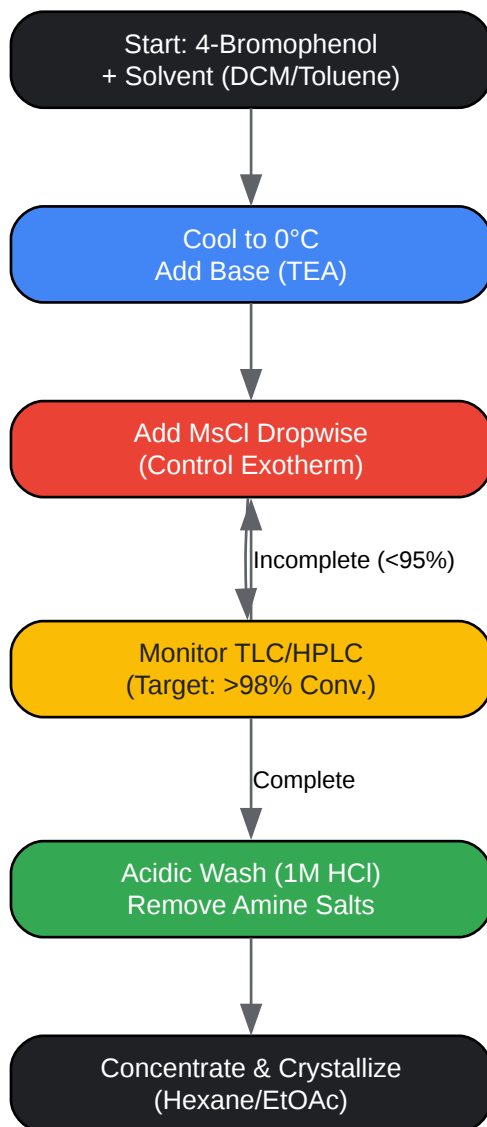
.
- Workup: Add water to dissolve salts. Separate layers. The product remains in Toluene.
- Crystallization: Concentrate Toluene to ~3 volumes and add Heptane as an anti-solvent to precipitate the product.

Part 4: Troubleshooting & Process Control

This section ensures the protocol is a self-validating system.

| Observation | Root Cause | Corrective Action |
|------------------------|------------------------|---|
| Low Yield | Hydrolysis of MsCl | Ensure solvents are anhydrous. Check MsCl quality (should not be fuming excessively before addition). |
| Impurity: Dimerization | Sulfene polymerization | Slow down MsCl addition rate. Keep Temp . |
| Product is Oily | Residual Solvent/TEA | Dry under high vacuum for 12h. Recrystallize from cold Ethanol. |
| Dark Coloration | Oxidation of Phenol | Purge system thoroughly with before starting. |

Workflow Visualization



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Figure 2: Step-by-step process flow for the synthesis and isolation of **(4-Bromophenyl) methanesulfonate**.

Part 5: Applications in Drug Development[10]

The **(4-Bromophenyl) methanesulfonate** scaffold is a "privileged intermediate" in medicinal chemistry.

- Suzuki-Miyaura Cross-Coupling: The mesylate group (-OMs) acts as a pseudohalide. Uniquely, the aryl bromide moiety is more reactive than the aryl mesylate in Pd-catalyzed couplings. This allows for chemoselective functionalization:
 - Step 1: Coupling at the Br position (using standard Pd catalysts).
 - Step 2: Activation of the C-OMs bond (using Ni catalysts or specialized bulky phosphine Pd ligands) [2].
- Phenol Protection: In multi-step synthesis, the mesyl group protects the phenol from oxidation or alkylation. It is stable to acidic conditions but can be cleaved using basic hydrolysis (NaOH/MeOH) or nucleophiles like Fluoride.

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